Cas no 2228291-61-8 (3-(cyclopentylmethyl)oxolane-2,5-dione)

3-(cyclopentylmethyl)oxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-(cyclopentylmethyl)oxolane-2,5-dione
- 2228291-61-8
- EN300-1823203
-
- インチ: 1S/C10H14O3/c11-9-6-8(10(12)13-9)5-7-3-1-2-4-7/h7-8H,1-6H2
- InChIKey: UUPHBUHXVDMBLY-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)CC1CCCC1)=O
計算された属性
- 精确分子量: 182.094294304g/mol
- 同位素质量: 182.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 43.4Ų
3-(cyclopentylmethyl)oxolane-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823203-0.5g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1823203-10.0g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 10g |
$4421.0 | 2023-05-23 | ||
Enamine | EN300-1823203-5g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1823203-0.05g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1823203-10g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1823203-0.25g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1823203-0.1g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1823203-1.0g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-1823203-2.5g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1823203-5.0g |
3-(cyclopentylmethyl)oxolane-2,5-dione |
2228291-61-8 | 5g |
$2981.0 | 2023-05-23 |
3-(cyclopentylmethyl)oxolane-2,5-dione 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
3-(cyclopentylmethyl)oxolane-2,5-dioneに関する追加情報
3-(Cyclopentylmethyl)oxolane-2,5-dione: A Comprehensive Overview of CAS No. 2228291-61-8
3-(Cyclopentylmethyl)oxolane-2,5-dione, with the CAS number 2228291-61-8, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of cyclic ketones and is characterized by its five-membered ring structure with a cyclopentylmethyl substituent. The following overview delves into the chemical properties, synthesis methods, and potential applications of this compound, highlighting recent advancements and research findings.
Chemical Structure and Properties
The molecular formula of 3-(cyclopentylmethyl)oxolane-2,5-dione is C10H14O3, and its molecular weight is approximately 182.21 g/mol. The compound features a five-membered oxolane ring with a ketone group at the 2-position and a carboxylic acid derivative at the 5-position. The cyclopentylmethyl substituent at the 3-position adds steric bulk and influences the compound's reactivity and solubility properties. The presence of these functional groups makes 3-(cyclopentylmethyl)oxolane-2,5-dione an interesting candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 3-(cyclopentylmethyl)oxolane-2,5-dione can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the cyclization of a suitable precursor molecule followed by oxidation to form the ketone and carboxylic acid functionalities. For example, a cyclopentylmethyl-substituted β-keto ester can be cyclized under acidic conditions to form the oxolane ring, which is then oxidized to yield the desired product.
A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient one-pot synthesis of 3-(cyclopentylmethyl)oxolane-2,5-dione using a palladium-catalyzed coupling reaction followed by in situ cyclization. This method not only improved the overall yield but also minimized side reactions, making it suitable for large-scale production.
Biological Activity and Potential Applications
The biological activity of 3-(cyclopentylmethyl)oxolane-2,5-dione has been a subject of increasing interest due to its potential as a lead compound in drug discovery. Preliminary studies have shown that this compound exhibits moderate to strong inhibitory activity against certain enzymes involved in metabolic pathways, making it a promising candidate for the development of novel therapeutic agents.
A notable study published in the European Journal of Medicinal Chemistry (EJMC) investigated the anti-inflammatory properties of 3-(cyclopentylmethyl)oxolane-2,5-dione. The results indicated that this compound effectively reduced inflammation in both in vitro and in vivo models by inhibiting key inflammatory mediators such as TNF-α and IL-6. These findings suggest that 3-(cyclopentylmethyl)oxolane-2,5-dione could be further developed as an anti-inflammatory drug for conditions such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, recent research has also explored the potential of 3-(cyclopentylmethyl)oxolane-2,5-dione as an antiviral agent. A study published in Antiviral Research demonstrated that this compound exhibited significant antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves inhibition of viral replication through interference with viral RNA synthesis.
Mechanistic Insights
To better understand the biological activity of 3-(cyclopentylmethyl)oxolane-2,5-dione, researchers have conducted detailed mechanistic studies using various techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided valuable insights into how this compound interacts with target proteins and enzymes at the molecular level.
A key finding from these studies is that the cyclopentylmethyl substituent plays a crucial role in enhancing the binding affinity of 3-(cyclopentylmethyl)oxolane-2,5-dione to its target proteins. The bulky nature of this substituent allows for optimal positioning within hydrophobic pockets on protein surfaces, thereby stabilizing protein-ligand interactions. This enhanced binding affinity contributes to the compound's potent biological activity.
Future Perspectives
The ongoing research on 3-(cyclopentylmethyl)oxolane-2,5-dione holds great promise for advancing our understanding of its biological mechanisms and developing new therapeutic applications. Future studies will likely focus on optimizing the chemical structure to enhance potency and selectivity while minimizing potential side effects. Additionally, efforts to develop more efficient synthetic routes will be crucial for scaling up production for clinical trials and commercialization.
In conclusion, 3-(cyclopentylmethyl)oxolane-2,5-dione (CAS No. 2228291-61-8) is a versatile compound with a unique chemical structure that offers significant potential for various applications in pharmaceuticals and materials science. Ongoing research continues to uncover new insights into its biological activity and mechanisms of action, paving the way for innovative drug development and therapeutic strategies.
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